molecular formula C10H18O6 B090098 Triethylene glycol diacetate CAS No. 111-21-7

Triethylene glycol diacetate

Cat. No. B090098
CAS RN: 111-21-7
M. Wt: 234.25 g/mol
InChI Key: OVOUKWFJRHALDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triethylene glycol derivatives is well-documented in the provided papers. In one study, triethylene glycol bis(β-(3-tert-butyl-5-methyl-4-hydroxyphenyl)propionate), also known as antioxidant 245, was synthesized using triethylene glycol and methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl) propionate with organotin as a catalyst through transesterification . The synthesis of other triethylene glycol derivatives, such as triethylene glycol bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, was achieved, and their structures were characterized using various analytical techniques, including NMR, FT-IR, and X-ray single-crystal diffraction .

Molecular Structure Analysis

The molecular structure of triethylene glycol derivatives is complex and can vary significantly depending on the substituents attached to the glycol backbone. For instance, the X-ray single-crystal diffraction analysis revealed that one of the synthesized compounds exhibited a sigmoid conformation due to intramolecular C-H···π interactions, leading to a 3D network structure constructed by intermolecular C-H···O hydrogen bonds . Another compound was found to form a 2D network structure through similar hydrogen bonding interactions . These findings highlight the versatility of triethylene glycol as a scaffold for creating diverse molecular architectures.

Chemical Reactions Analysis

The papers discuss the use of triethylene glycol derivatives in various chemical reactions. For example, polyethylene glycol supported potassium tribromide (PEG KBr3) was synthesized and applied in acylation and bromination reactions, demonstrating the reagent's efficiency in modifying a variety of alcohols and activated aromatic substrates . This indicates that triethylene glycol derivatives can be functionalized to produce reagents with specific chemical reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of triethylene glycol diacetate are not directly reported in the papers, the studies on related derivatives provide some context. The derivatives' melting points, elemental composition, and intermolecular interactions were characterized, which are essential factors in determining the physical properties of such compounds . The host-guest chemistry between one of the derivatives and β-cyclodextrin was also investigated, revealing the stoichiometry ratio and association constant, which are critical for understanding the chemical properties and potential applications of these compounds .

Scientific Research Applications

  • Application in Polymer Science
    • Application : Triethylene Glycol Diacetate is used as a plasticizer for cellulosic plastics and some acrylic resins .
    • Results : The addition of Triethylene Glycol Diacetate as a plasticizer can enhance the flexibility and workability of cellulosic plastics and some acrylic resins .
  • Antimicrobial Activity
    • Application : Triethylene Glycol Diacetate has been studied for its antimicrobial activity .
    • Method of Application : The exact method of application would depend on the specific experimental setup, but it generally involves exposing microbes to Triethylene Glycol Diacetate under controlled conditions .
    • Results : The results of such studies would provide insights into the antimicrobial properties of Triethylene Glycol Diacetate .
  • Air and Surface Disinfection
    • Application : Triethylene Glycol Diacetate has been studied for its potential as a disinfectant for air and surfaces .
    • Method of Application : The compound is nebulized into the air in a controlled environment, and its effectiveness against various microorganisms is assessed .
    • Results : The results indicate that Triethylene Glycol Diacetate can effectively reduce the viability of both commercial extremophile sporulated bacteria and naturally occurring bacteria and fungi .

Safety And Hazards

Exposure to Triethylene glycol diacetate can cause skin irritation, itching, burning, redness, and blisters. Eye contact may cause irritation, burning, tearing, and redness. It may be toxic if ingested in large quantities . When heated to decomposition, it emits acrid smoke, irritating fumes, and toxic fumes of carbon monoxide .

properties

IUPAC Name

2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate
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InChI

InChI=1S/C10H18O6/c1-9(11)15-7-5-13-3-4-14-6-8-16-10(2)12/h3-8H2,1-2H3
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InChI Key

OVOUKWFJRHALDD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOCCOCCOC(=O)C
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Molecular Formula

C10H18O6
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DSSTOX Substance ID

DTXSID3026223
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Molecular Weight

234.25 g/mol
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Physical Description

Triethylene glycol diacetate is an odorless clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB] Odorless; [CAMEO]
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Boiling Point

572 °F at 760 mmHg (NTP, 1992), 286 °C
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Flash Point

345 °F (NTP, 1992), 345 °F (174 °C) (OPEN CUP)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ALCOHOL, ETHER, Very soluble in water, ethyl ether, and ethanol.
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Density

1.1173 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.112 AT 25 °C
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Vapor Density

8.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

19 mmHg at 77 °F (NTP, 1992), 0.00409 [mmHg]
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Product Name

Triethylene glycol diacetate

Color/Form

COLORLESS LIQUID

CAS RN

111-21-7
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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